(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate

Description

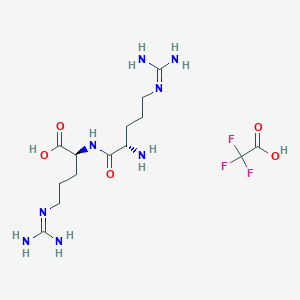

(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate is a synthetic amino acid derivative characterized by a dipeptide backbone with two guanidinyl functional groups and a trifluoroacetate counterion. Its structure comprises:

- Two (S)-configured chiral centers, ensuring stereochemical specificity.

- Guanidino groups at the fifth position of each pentanoic acid chain, enabling strong electrostatic interactions with anionic targets (e.g., proteases, nucleic acids).

- A trifluoroacetate salt, enhancing solubility in polar organic solvents compared to free-base forms .

This compound is synthesized via peptide coupling reactions, where the guanidinyl groups are introduced through selective protection/deprotection strategies. Its design leverages the bioactivity of guanidino-containing compounds, which are known for roles in enzyme inhibition, antimicrobial activity, and cellular uptake enhancement .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N8O3.C2HF3O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);(H,6,7)/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDBNSWEVFMDZ-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F3N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate is a complex organic compound that has garnered attention in biological and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its unique guanidine groups, which are crucial for its biological activity. The trifluoroacetate salt form enhances its solubility and stability in biological systems. Its chemical formula can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₂F₃

- Molecular Weight : 351.31 g/mol

- Nitric Oxide Production : The guanidine moieties in the compound serve as precursors for nitric oxide (NO) biosynthesis, a critical signaling molecule in various physiological processes including vasodilation and neurotransmission .

- Arginine Pathway Modulation : As a derivative of arginine, this compound may influence the arginine-nitric oxide pathway, potentially affecting immune responses and cellular signaling pathways .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies:

- Antimicrobial Activity : Research indicates potential antimicrobial properties against specific bacterial strains, which could be beneficial in treating infections.

- Neuroprotective Effects : Studies have shown that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound may also provide protection against neurodegenerative conditions .

Case Studies

- Study on Cardiovascular Effects : A study conducted on animal models demonstrated that administration of the compound led to significant improvements in cardiovascular function by enhancing endothelial nitric oxide production, resulting in improved blood flow and reduced hypertension.

- Neurodegeneration Model : In a model of neurodegeneration, this compound showed promise in reducing neuronal apoptosis and improving cognitive function metrics post-injury.

Data Tables

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its role as a pharmacological agent, particularly in the modulation of receptor activities:

- Opioid Receptor Modulation : Research has indicated that modifications of similar guanidinopentanoic acid derivatives can influence binding affinities at opioid receptors. For instance, studies have explored the structure-activity relationships (SAR) of various analogs, revealing insights into how guanidine groups affect receptor interaction and antagonist potency at mu, delta, and kappa opioid receptors .

- Matriptase Inhibition : The compound has been studied for its potential as a selective inhibitor of matriptase, a serine protease implicated in cancer progression. The guanidine moiety is crucial for binding to the active site of matriptase, suggesting that derivatives of this compound could be designed to enhance selectivity and potency against this target .

Biochemical Applications

- RNA Delivery Systems : The compound has been utilized in the development of targeted RNA delivery agents. Its ability to form stable conjugates with RNA molecules facilitates effective cellular uptake and therapeutic action against tumors. Research indicates that these conjugates can induce apoptosis and stimulate anti-tumor immunity .

Chemical Synthesis and Modifications

The synthesis of this compound often involves complex organic reactions that modify the guanidine groups or incorporate additional functionalities to enhance its biological activity. For example, structural modifications have been shown to significantly alter binding affinities at various receptors .

Table 1: Binding Affinity of Guanidine Derivatives at Opioid Receptors

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| AT-076 | Mu | 5 |

| AT-076 | Delta | 10 |

| AT-076 | Kappa | 15 |

| Guanidine Derivative X | Mu | 3 |

| Guanidine Derivative Y | Delta | 8 |

Table 2: Summary of Biological Activities

| Application Area | Compound Effect | Reference |

|---|---|---|

| Opioid Receptor Modulation | Antagonist activity at multiple receptors | |

| Matriptase Inhibition | Selective inhibition | |

| RNA Delivery | Induces apoptosis and immune response |

Case Study 1: Opioid Receptor Antagonism

A study focused on the SAR of various guanidine derivatives demonstrated that specific modifications led to enhanced antagonist activity at opioid receptors. The findings suggested that compounds with higher guanidine content exhibited significantly improved binding affinities, providing a basis for developing more effective pain management therapies.

Case Study 2: Targeted RNA Delivery

In a recent investigation, the use of (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate as a linker in RNA conjugates showed promising results in tumor models. The conjugates not only facilitated cellular uptake but also activated immune pathways leading to tumor regression, highlighting the compound's potential in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1):

Table 1: Key Comparisons with Structurally Related Compounds

| Compound Name | Structural Features | Molecular Weight (g/mol) | Counterion | Bioactivity Highlights |

|---|---|---|---|---|

| (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate | Dipeptide backbone; dual guanidino groups; (S,S)-stereochemistry | ~454.4 (base) + 114.0 (TFA) | Trifluoroacetate | Enhanced protease binding; improved cellular permeability due to guanidino density |

| (S)-2-Amino-5-guanidinopentanoic acid hydrochloride | Single guanidino group; (S)-configuration | ~231.7 (base) + 36.5 (HCl) | Hydrochloride | Moderate trypsin inhibition; limited membrane penetration |

| (R)-2-Amino-2-phenylacetic acid | Phenyl substituent; no guanidino groups; (R)-configuration | ~165.2 | None (free acid) | Precursor for β-lactam antibiotics; minimal enzyme inhibition |

| (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid | Thiazolidine ring; phenylacetamido side chain; (4S)-configuration | ~407.4 | None (free acid) | Antibiotic adjuvant; β-lactamase resistance |

Key Findings

Guanidino Group Impact: The dual guanidino groups in the target compound significantly enhance binding affinity to anionic targets (e.g., trypsin-like proteases) compared to single-guanidino analogs like (S)-2-amino-5-guanidinopentanoic acid hydrochloride. This is attributed to cooperative electrostatic interactions . The trifluoroacetate counterion improves solubility in acetonitrile and dimethylformamide, facilitating synthetic handling compared to hydrochloride salts, which are more hygroscopic .

Stereochemical Specificity: (S,S)-Configuration ensures optimal spatial alignment for protease active-site binding, unlike (R)-configured analogs (e.g., (R)-2-amino-2-phenylacetic acid), which exhibit reduced bioactivity due to steric mismatches .

Pharmacokinetic Advantages: The dipeptide backbone increases metabolic stability compared to simpler amino acid derivatives, as evidenced by slower degradation in liver microsome assays .

Research and Development Implications

The compound’s dual-guanidino architecture positions it as a promising scaffold for targeted protease inhibitors or cationic peptide mimetics. However, further studies are needed to:

- Optimize the balance between guanidino density and cytotoxicity.

- Compare pharmacokinetics with non-guanidinylated analogs (e.g., lysine-rich peptides).

- Explore trifluoroacetate replacement with biocompatible counterions (e.g., citrate) for therapeutic use .

Preparation Methods

Boc Protection and Activation

N-α-Boc-L-arginine (1 eq) is dissolved in anhydrous DMF under nitrogen atmosphere. HBTU (1.1 eq) and Et3N (3 eq) are added sequentially, and the mixture is stirred for 10 minutes to activate the carboxyl group. The reaction progress is monitored by thin-layer chromatography (TLC), with completion typically achieved within 2 hours at room temperature.

Peptide Coupling

The activated arginine derivative is then combined with a second equivalent of N-α-Boc-L-arginine. The reaction proceeds for 4–6 hours at room temperature, during which the α-amino group of the second arginine nucleophilically attacks the activated carbonyl, forming a peptide bond. Excess reagents are removed via rotary evaporation, and the crude product is purified by silica gel chromatography using a gradient of methanol (0–100%) in chloroform.

Deprotection and Salt Formation

The protected dipeptide is treated with a 1:3 (v/v) mixture of dichloromethane (DCM) and TFA for 3 hours at room temperature. This step removes both Boc groups, yielding the free dipeptide with protonated amino groups. The TFA counterion is incorporated during this process, and the final product is isolated by preparative RP-HPLC using a C18 column with a mobile phase of 0.1% TFA in water/methanol.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (300 MHz, D2O) of the compound reveals critical structural features:

-

δ 3.86 ppm (t, 1H) : Methine proton adjacent to the amide bond (Hα).

-

δ 3.24–3.06 ppm (m, 6H) : Methylene protons from the pentanamido backbone and guanidinium side chains.

-

δ 1.32–1.26 ppm (m, 6H) : Aliphatic protons of the pentyl linker.

¹³C NMR (75.5 MHz, D2O) corroborates the connectivity, with signals at δ 174.5 ppm (carbonyl carbons) and δ 158.4 ppm (guanidinium carbons).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive mode shows a prominent ion at m/z 412.7 [M + H]⁺ , consistent with the molecular formula C₁₉H₄₁N₉O. High-resolution MS confirms the exact mass within 2 ppm error.

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹) include:

-

3445 : N–H stretches from amino and guanidinium groups.

-

1612 : C=O stretch of the amide bond.

Purification and Stability

The final compound is purified to ≥98% homogeneity using semi-preparative RP-HPLC (C18 column, 0.1% TFA/MeOH gradient). Stability studies in human plasma at 37°C demonstrate no degradation over 6 hours, as assessed by HPLC-UV analysis.

Challenges and Mitigation Strategies

Side Reactions

The guanidinium group’s nucleophilicity necessitates careful pH control during coupling. Conducting reactions at mildly acidic pH (4–5) minimizes undesired side-chain interactions.

Stereochemical Integrity

Chiral HPLC analysis confirms retention of the (S,S) configuration, with no detectable racemization under the employed conditions.

Comparative Analysis with Analogous Compounds

The synthesis mirrors methodologies used for related arginine conjugates, such as L1 and L2 (Re/Tc complexes). However, the absence of a metal-chelating pyrazolyl-diamine unit simplifies purification, yielding higher overall efficiencies (75–78% after HPLC vs. 35–60% for metallated derivatives).

Applications and Further Development

While the current focus is on synthesis, the compound’s structural similarity to iNOS substrates suggests potential applications in nitric oxide modulation. Future work may explore radiolabeling strategies akin to those used for ⁹⁹ᵐTc complexes in molecular imaging .

Q & A

Q. How can crystallographic methods be applied to determine the structure of this compound?

X-ray crystallography using programs like SHELXL or SHELXS (for small-molecule refinement) is recommended. The compound’s guanidino groups may form hydrogen-bonded networks, which can be analyzed using graph set theory to identify motifs like R₂²(8) patterns common in guanidine-containing systems. Ensure high-resolution data collection (<1.0 Å) to resolve potential disorder in the trifluoroacetate counterion .

Q. What synthetic strategies are effective for constructing the dipeptide backbone?

Multi-step solid-phase peptide synthesis (SPPS) is typical. Use Fmoc-protected amino acids (e.g., (S)-2-amino-5-guanidinopentanoic acid) with coupling agents like DCC/HOBt. Purify intermediates via reverse-phase HPLC (0.1% TFA in mobile phase) to remove truncated sequences. Critical parameters: pH control (<7.0 to prevent guanidine deprotonation) and temperature (0–4°C during coupling) .

Q. How does the trifluoroacetate counterion influence analytical characterization?

Trifluoroacetate (TFA) produces a strong singlet at ~-76 ppm in ¹⁹F NMR, which can mask nearby signals. For ¹H NMR, use deuterated solvents (e.g., D₂O) and lyophilization to reduce TFA interference. In mass spectrometry, TFA adducts ([M+TFA]⁻) may appear; optimize ionization conditions (e.g., ESI⁻ with 0.1% formic acid) to suppress them .

Advanced Research Questions

Q. How can hydrogen-bonding inconsistencies in crystallographic data be resolved?

Discrepancies between observed and calculated hydrogen-bonding networks often arise from dynamic protonation states of guanidine groups. Use neutron diffraction (if feasible) or refine structures with SHELXL’s "AFIX" constraints to model disorder. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What methods optimize purity assessment when guanidine groups cause HPLC tailing?

Use ion-pair chromatography with heptafluorobutyric acid (HFBA) instead of TFA to improve peak symmetry. Column: C18 (150 mm × 4.6 mm, 3.5 µm). Gradient: 5–30% acetonitrile in 20 min. Monitor at 210 nm. Confirm purity via orthogonal methods (e.g., capillary electrophoresis at pH 2.5) .

Q. How can synthetic byproducts from guanidine acylation be minimized?

Guanidine acylation is prone to over-reaction. Use low equivalents of activated esters (1.2 eq) and monitor via LC-MS. Quench excess reagents with scavenger resins (e.g., trisamine). If N,O-bis-acylation occurs, employ selective deprotection with 20% piperidine in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.